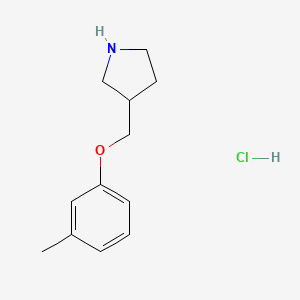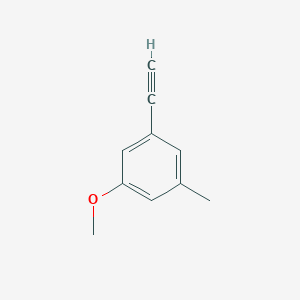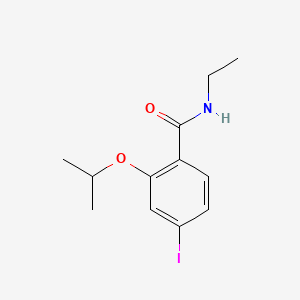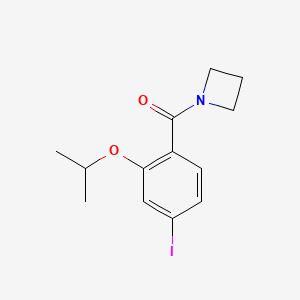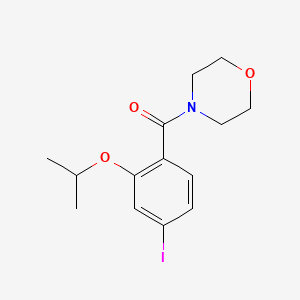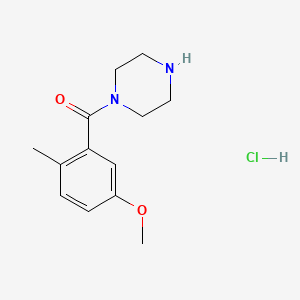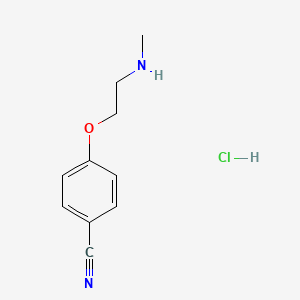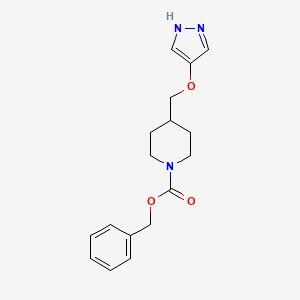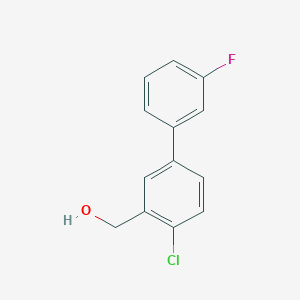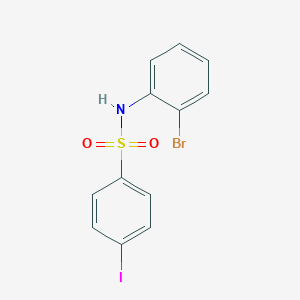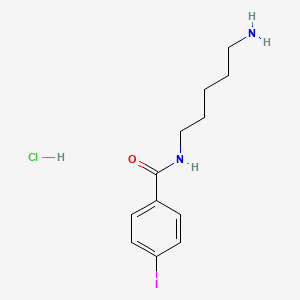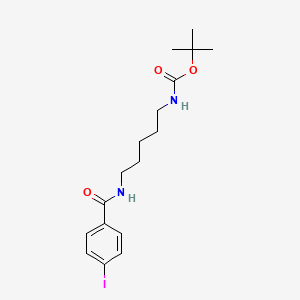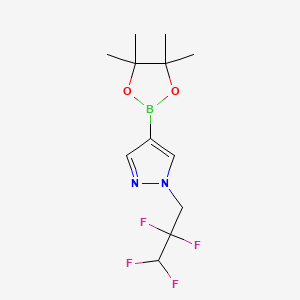
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is a biochemical reagent . It is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .
Synthesis Analysis
While specific synthesis methods for 1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester are not available in the search results, boronic esters, in general, are highly valuable building blocks in organic synthesis . Protodeboronation of boronic esters is a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular formula of 1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is C9H15BN2O2 . The linear formula is (CH3)4C2O2BC3N2H3 .Chemical Reactions Analysis
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is used in Suzuki-Miyaura cross-couplings . It is also used in Ruthenium-catalyzed asymmetric hydrogenation . Protodeboronation of boronic esters is a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
The melting point of 1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is 142-146 °C (lit.) . The predicted boiling point is 335.4±15.0 °C . The predicted density is 1.09±0.1 g/cm3 . It is insoluble in water .Wirkmechanismus
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF4N2O2/c1-10(2)11(3,4)21-13(20-10)8-5-18-19(6-8)7-12(16,17)9(14)15/h5-6,9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXJXLOMFIIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF4N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

